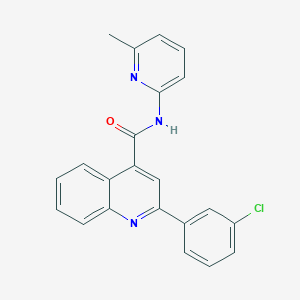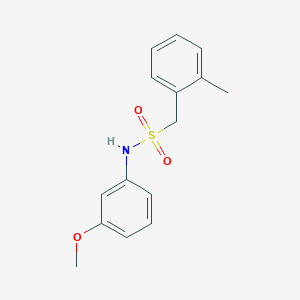![molecular formula C11H23N3S B4760488 1-Cyclopentyl-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B4760488.png)
1-Cyclopentyl-3-[3-(dimethylamino)propyl]thiourea
Descripción general
Descripción
1-Cyclopentyl-3-[3-(dimethylamino)propyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to a nitrogen atom This compound is notable for its unique structure, which includes a cyclopentyl ring and a dimethylamino propyl group
Métodos De Preparación
The synthesis of 1-Cyclopentyl-3-[3-(dimethylamino)propyl]thiourea typically involves the reaction of cyclopentyl isothiocyanate with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. Industrial production methods may involve the use of solvents such as toluene and specific catalysts to optimize yield and purity .
Análisis De Reacciones Químicas
1-Cyclopentyl-3-[3-(dimethylamino)propyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-[3-(dimethylamino)propyl]thiourea has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Industrial Applications: The compound is investigated for its use in various industrial processes, including as a catalyst or intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-3-[3-(dimethylamino)propyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparación Con Compuestos Similares
1-Cyclopentyl-3-[3-(dimethylamino)propyl]thiourea can be compared with other thiourea derivatives, such as:
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic synthesis.
1-Cyclopentyl-3-(3-hydroxyphenyl)urea: A urea derivative with different functional groups and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-cyclopentyl-3-[3-(dimethylamino)propyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3S/c1-14(2)9-5-8-12-11(15)13-10-6-3-4-7-10/h10H,3-9H2,1-2H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIIGXORSMPSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=S)NC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-[(5-nitro-2-furoyl)amino]-2-thiophenecarboxylate](/img/structure/B4760409.png)
![3-METHYL-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4760423.png)

![N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B4760436.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B4760439.png)
![(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B4760446.png)

![ethyl 4-{[4-(4-methyl-1-piperazinyl)phenyl]amino}-2-(methylthio)-5-pyrimidinecarboxylate hydrochloride](/img/structure/B4760459.png)
![5-[(2-Carboxyphenyl)-methylsulfamoyl]-2-hydroxybenzoic acid](/img/structure/B4760466.png)


![N,N-DIETHYL-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDE](/img/structure/B4760511.png)

